1-Methoxyberberium

Description

Structure

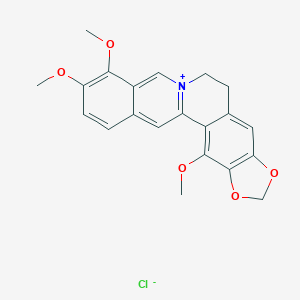

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,16,17-trimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO5.ClH/c1-23-16-5-4-12-8-15-18-13(6-7-22(15)10-14(12)19(16)24-2)9-17-20(21(18)25-3)27-11-26-17;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMPNZBFNHPRMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=C(C5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951735 | |

| Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29133-52-6 | |

| Record name | 1-Methoxyberberium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029133526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9,10-Dimethoxy-5,6-dihydro-2H,14H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-14-ylidene)(methyl)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biogenetic Investigations of 1 Methoxyberberine

Natural Occurrence and Botanical Sources of 1-Methoxyberberine

1-Methoxyberberine is a quaternary protoberberine alkaloid, a class of naturally occurring chemical compounds. biosynth.comnih.gov It has been isolated from various plant species across several families, including Annonaceae, Berberidaceae, Papaveraceae, and Ranunculaceae. mdpi.communi.cznih.gov

Research has documented the presence of 1-methoxyberberine in different parts of these plants. For instance, it has been successfully isolated from Corydalis longipes and Corydalis ternata. nih.govjmb.or.krkoreascience.kr The compound is one of several alkaloids found within these species. jmb.or.kr

The distribution of protoberberine alkaloids is widespread, and they are known to accumulate in various plant tissues. muni.cznih.gov The specific concentration and presence of 1-methoxyberberine can vary between species and even different parts of the same plant.

Table 1: Botanical Sources of 1-Methoxyberberine

| Family | Genus | Species |

|---|---|---|

| Annonaceae | Annickia | Annickia kummeriae |

| Berberidaceae | Berberis | Berberis cretica |

| Papaveraceae | Corydalis | Corydalis longipes, Corydalis ternata |

| Ranunculaceae | Coptis | Coptis japonica |

Biosynthetic Pathways Relevant to Quaternary Protoberberine Alkaloids

The formation of 1-methoxyberberine is an extension of the well-established biosynthetic pathway of berberine (B55584), a prominent member of the protoberberine alkaloid family. pnas.orgffhdj.com This intricate process originates from the amino acid L-tyrosine and involves a series of enzymatic reactions. frontiersin.orggenome.jprsc.org

The biosynthesis of all protoberberine alkaloids begins with the aromatic amino acid L-tyrosine. muni.czresearchgate.netnih.gov Through a cascade of enzymatic steps, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgrsc.org These two molecules then condense to form (S)-norcoclaurine, the foundational structure of benzylisoquinoline alkaloids. frontiersin.org

Subsequent reactions involving several methyltransferases and a hydroxylase lead to the formation of the pivotal intermediate, (S)-reticuline. pnas.orgfrontiersin.org This molecule stands at a critical branch point in the biosynthesis of a wide array of isoquinoline (B145761) alkaloids. genome.jpnih.gov The transformation of (S)-reticuline into the protoberberine scaffold is a key step, catalyzed by the berberine bridge enzyme (BBE). frontiersin.orgnih.govacs.org BBE facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the creation of (S)-scoulerine, the first compound with the characteristic tetracyclic protoberberine core. frontiersin.orgnih.gov

From (S)-scoulerine, the pathway to berberine involves several further enzymatic modifications. frontiersin.orgoup.com (S)-scoulerine is first methylated by (S)-scoulerine 9-O-methyltransferase (9OMT) to yield (S)-tetrahydrocolumbamine. frontiersin.orgcore.ac.uk

The subsequent steps can vary depending on the plant species. core.ac.uk In some plants, (S)-tetrahydrocolumbamine is oxidized to columbamine, which is then converted to berberine. In others, (S)-tetrahydrocolumbamine is first converted to (S)-canadine, which is then oxidized to berberine. core.ac.uk

The biosynthesis of 1-methoxyberberine represents a final modification of the berberine molecule. This involves the enzymatic addition of a methoxy (B1213986) group at the C-1 position of the berberine structure. This specific methylation is what distinguishes 1-methoxyberberine from its precursor, berberine.

Chemical Synthesis and Semisynthetic Derivatization of 1 Methoxyberberine and Analogues

Methodologies for De Novo Chemical Synthesis of 1-Methoxyberberine

While specific literature on the de novo total synthesis of 1-methoxyberberine is not prevalent, the strategies employed for the total synthesis of its parent compound, berberine (B55584), provide a clear blueprint for how such a synthesis could be achieved. These methods focus on constructing the core tetracyclic dibenzo[a,g]quinolizinium skeleton.

A notable approach to the total synthesis of berberine involves an intermolecular Heck reaction as a key step in assembling the berberine framework. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and in this context, it facilitates the construction of the complex ring system of the alkaloid. Another concise synthetic route utilizes a palladium-catalyzed enolate arylation to form the isoquinoline (B145761) core of the molecule. researchgate.net This modular approach allows for the rapid synthesis of various protoberberine alkaloids. researchgate.net

A hypothetical de novo synthesis of 1-methoxyberberine would likely follow a similar convergent strategy. It would involve the synthesis of two key fragments: a substituted isoquinoline portion and a substituted phenyl portion, which would then be coupled and cyclized to form the final protoberberine skeleton. The introduction of the methoxy (B1213986) group at the C-1 position would necessitate the use of a starting material with the methoxy group already in place on the appropriate aromatic ring precursor.

Recent advancements in biotechnology have also demonstrated the de novo biosynthesis of berberine in microorganisms like Saccharomyces cerevisiae. nih.govnih.gov By engineering a complex metabolic pathway involving numerous heterologous genes from plants and bacteria, researchers have successfully produced berberine from simple sugars. nih.govnih.gov This approach also opens up the possibility of producing novel berberine analogues through the incorporation of substituted precursors. nih.govnih.gov

Semisynthetic Transformation Strategies from Berberine Precursors

Semisynthesis, which leverages the natural abundance of berberine, is a more common and often more efficient approach to obtaining its derivatives. scielo.br These strategies typically involve the chemical modification of the berberine skeleton at its reactive sites.

One of the key precursors for a wide range of berberine derivatives is berberrubine (B190655) . Berberrubine is readily obtained by the pyrolysis of berberine, which selectively cleaves the methoxy group at the C-9 position to yield a hydroxyl group. scielo.brmdpi.com This hydroxyl group then serves as a versatile handle for further functionalization, particularly for the synthesis of 9-O-substituted analogues. The reaction is typically carried out by heating berberine chloride at high temperatures (e.g., 180-200°C) under reduced pressure. mdpi.com

Another important transformation is the introduction of a methoxy group at the C-8 position. A notable method for this is the photo-oxygenation of berberinium chloride, which affords 8-methoxyberberinephenolbetaine. clockss.org This transformation highlights a convenient method for the introduction of functionality at this position. The C=N+ bond in the berberine nucleus is susceptible to nucleophilic attack, allowing for the formation of derivatives with substituents at the C-8 position. scielo.brmuni.cz

Systematic Structural Modifications and Derivative Synthesis

The systematic structural modification of berberine, particularly at the C-8, C-9, and C-13 positions, has been a fruitful area of research for creating a diverse library of analogues. scielo.br

Elaboration of 9-O-Substituted Berberine Analogues

The synthesis of 9-O-substituted berberine derivatives is a well-established strategy, primarily proceeding through the key intermediate, berberrubine. scielo.brnih.gov The phenolic hydroxyl group at the C-9 position of berberrubine can be readily alkylated or otherwise functionalized to introduce a wide variety of substituents. nih.govnih.gov This approach has been used to synthesize derivatives with improved properties. The general synthetic scheme involves the reaction of berberrubine with an appropriate electrophile, such as an alkyl halide, in the presence of a base. mdpi.com

For example, a series of 9-O-substituted berberine derivatives with aza-aromatic terminal groups have been synthesized. scielo.br Additionally, novel 9-O-derivatives with substituents containing a tertiary aromatic acetic amide have been prepared. mdpi.com The synthesis of 9-O-terpenyl-substituted berberrubine derivatives has also been reported, demonstrating the versatility of this position for modification. nih.gov

| Derivative Name | Substituent at C-9 | Synthetic Precursor | General Reaction Type |

|---|---|---|---|

| 9-O-Alkyl Berberine Derivatives | -O-Alkyl | Berberrubine | Williamson Ether Synthesis |

| 9-O-Terpenyl Berberrubine Derivatives | -O-Terpenyl | Berberrubine | Alkylation |

| 9-O-Aza-aromatic Substituted Berberine Derivatives | -O-(CH2)n-Aza-aromatic | Berberrubine | Alkylation |

| 9-O-Aryl/Aryl-alkyl Amino Carbonyl Methyl Substituted Berberine Analogs | -O-CH2-CO-NH-Aryl/Aryl-alkyl | Berberrubine | Alkylation followed by amidation |

Investigation of Methoxy-Substituted Berberine Analogues at Varied Positions (e.g., 8-Methoxyberberine, 13-Methoxyberberine)

The introduction of methoxy groups at positions other than those in the parent berberine molecule has been explored to create novel analogues.

8-Methoxyberberine: The synthesis of 8-methoxyberberine can be achieved through the photo-oxygenation of berberinium chloride. clockss.org This reaction yields 8-methoxyberberinephenolbetaine, which is a key intermediate. clockss.org The nucleophilic addition of a methoxide (B1231860) anion to the C-8 position of the berberine skeleton is also a viable, though potentially reversible, method to generate 8-methoxy-7,8-dihydroberberine. muni.cz This compound has also been isolated from natural sources, although it is sometimes considered a potential isolation artifact due to its instability in acidic conditions. muni.czresearchgate.net

13-Methoxyberberine: The chemical structure of 13-methoxyberberine features a methoxy group at the C-13 position of the protoberberine core. muni.cz The synthesis of 13-substituted berberine derivatives often involves the generation of an enamine intermediate, which can then be functionalized. scielo.br While specific details on the synthesis of 13-methoxyberberine are not extensively documented in the provided context, the synthesis of other 13-O-substituted derivatives provides a template for its potential preparation. For instance, 13-hydroxyberberine can be prepared and subsequently alkylated to introduce an O-alkyl group, which could be a methoxy group. mdpi.com

| Compound | Position of Methoxy Group | Synthetic Approach | Key Intermediate |

|---|---|---|---|

| 8-Methoxyberberine | C-8 | Photo-oxygenation of berberine | 8-Methoxyberberinephenolbetaine |

| 13-Methoxyberberine | C-13 | Alkylation of 13-hydroxyberberine (hypothetical) | 13-Hydroxyberberine |

Advanced Analytical and Spectroscopic Methodologies for 1 Methoxyberberine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Methoxyberberine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, berberine (B55584), reveals characteristic signals that aid in the identification of the core structure. researchgate.net For instance, in a ¹H NMR spectrum of berberine recorded in methanol-d4, distinct peaks corresponding to the various protons in the molecule are observed. researchgate.net The chemical shifts (δ) are influenced by the electron density and the spatial arrangement of neighboring atoms. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish proton-proton and proton-carbon correlations, which are vital for assigning the signals to specific atoms within the 1-Methoxyberberine structure. researchgate.netnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons that are not observable in ¹H NMR. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy). For example, the carbon atoms of the methoxy (B1213986) groups in protoberberine alkaloids typically appear in a specific region of the spectrum. researchgate.net The complete assignment of the ¹³C NMR signals for 1-Methoxyberberine is achieved through the use of techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range proton-carbon couplings. researchgate.netnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Protoberberine Skeleton

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 7.65 (s) | 112.1 |

| H-4 | 6.86 (s) | 112.5 |

| H-5 | 3.20 (t) | 28.2 |

| H-6 | 4.91 (t) | 38.1 |

| H-8 | 9.72 (s) | 168.7 |

| H-11 | 7.98 (d) | 119.0 |

| H-12 | 8.09 (d) | 116.7 |

| H-13 | 8.75 (s) | 35.7 |

| 1-OCH₃ | - | - |

| 2-OCH₃ | - | 145.5 |

| 3-OCH₃ | 4.02 (s) | 144.9 |

| 9-OCH₃ | 4.10 (s) | 149.4 |

| 10-OCH₃ | 4.20 (s) | 143.9 |

Note: The data presented is a representative example for a protoberberine skeleton and may not correspond exactly to 1-Methoxyberberine. Specific assignments for 1-Methoxyberberine would require experimental data for the pure compound. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of 1-Methoxyberberine.

In Electrospray Ionization (ESI) mass spectrometry, 1-Methoxyberberine is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺, corresponding to its molecular weight. jmb.or.kr For instance, the related compound berberine, with a molecular formula of C₂₀H₁₈NO₄, has an exact mass of 336.12358. massbank.eu The high-resolution mass spectrum of 1-methoxyberberine would allow for the determination of its elemental composition with high confidence. mdpi-res.comnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information based on the observed fragment ions. nih.govresearchgate.net The fragmentation patterns of protoberberine alkaloids are often characteristic and can help in their identification. nih.gov

Interactive Data Table: Expected Mass Spectrometric Data for 1-Methoxyberberine

| Ion Type | Expected m/z | Method |

| [M]⁺ | C₂₁H₂₀NO₅⁺ | HRMS |

| [M+H]⁺ | C₂₁H₂₁NO₅⁺ | ESI-MS |

Note: The exact m/z values would need to be calculated based on the precise atomic masses.

Chromatographic Separation Techniques (e.g., HPLC, UHPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the separation, purification, and quantitative analysis of 1-Methoxyberberine from complex mixtures, such as plant extracts. researchgate.netnih.gov These methods offer high resolution and sensitivity.

The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com The elution conditions, including the gradient profile and flow rate, are optimized to achieve good separation of 1-Methoxyberberine from other related alkaloids. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. nih.gov For berberine, a detection wavelength of 350 nm is often used. nih.gov

UHPLC systems, which utilize smaller particle size columns and higher pressures, offer faster analysis times and improved resolution compared to conventional HPLC. nih.govfrontiersin.org The purity of isolated 1-Methoxyberberine can be readily assessed using these chromatographic techniques. researchgate.net

Interactive Data Table: Example HPLC/UHPLC Parameters for Protoberberine Alkaloid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and water with a buffer (e.g., acetic acid, ammonium (B1175870) formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/DAD (e.g., 350 nm) |

| Column Temperature | Ambient or controlled (e.g., 31-40°C) |

Note: These are general parameters and would be optimized for the specific analysis of 1-Methoxyberberine. nih.govsielc.comfrontiersin.org

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methoxyberberine would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.orglibretexts.org

Aliphatic C-H stretching: From the methylene (B1212753) groups, usually found in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

C=N⁺ stretching: The iminium bond in the protoberberine core would have a characteristic absorption.

C=C stretching: From the aromatic rings, appearing in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org

C-O stretching: From the methoxy groups, typically seen as strong bands in the 1000-1300 cm⁻¹ region. libretexts.orgnepjol.info

C-H bending: Out-of-plane bending vibrations for the aromatic protons can provide information about the substitution pattern. libretexts.orglibretexts.org

By comparing the experimental IR spectrum of a sample with that of a known standard or with predicted spectra, the presence of the key functional groups of 1-Methoxyberberine can be confirmed. nepjol.inforesearchgate.net

Interactive Data Table: Characteristic Infrared Absorption Frequencies for 1-Methoxyberberine Functional Groups

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O (Methoxy) Stretch | 1000-1300 |

Note: These are general ranges, and the exact positions and intensities of the peaks would be specific to the 1-Methoxyberberine molecule. libretexts.orglibretexts.org

Structure Activity Relationships Sar in 1 Methoxyberberine and Its Derivatives

Influence of Methoxy (B1213986) Group Position on Biological Activities

The placement of methoxy groups within the berberine (B55584) skeleton plays a critical role in modulating its biological activities. Variations in these substituents can alter a compound's interaction with biological targets, affecting its efficacy. For instance, the presence and arrangement of methoxy groups on the A and D rings of protoberberine alkaloids can influence their activity. Studies on berberine derivatives have shown that the formation of dioxolane rings, which effectively "close" methoxy positions on certain rings, can lead to inactive compounds in specific biological contexts, such as antagonism of the Schistosoma serotonin (B10506) receptor researchgate.net.

Furthermore, the nature of substituents in ring A, specifically at positions C-2 and C-3, has been shown to impact cytotoxicity and DNA binding. A comparative study between berberine (possessing a methylenedioxy group at C-2 and C-3) and lincangenine (with two methoxy groups at C-2 and C-3, and a hydroxyl group at C-4) revealed differences in their cytotoxic effects. Berberine exhibited higher toxicity against various human tumor cells compared to lincangenine scribd.com. This suggests that the planar arrangement of the methylenedioxy group in berberine, as opposed to the potentially out-of-plane vicinal methoxy groups in lincangenine due to steric compression, may favor DNA intercalation and contribute to its enhanced cytotoxicity scribd.com.

Another example highlights the impact of methoxy groups on the D ring. The removal of two methoxy groups from the D ring of certain protoberberine derivatives resulted in a compound that inhibited AMPK with an IC50 of 85.3 µM, indicating that these groups are significant determinants of activity in this pathway mdpi-res.com. Similarly, a berberine derivative with an OCH3 group at a specific position (R3, analogous to a methoxy group) demonstrated the highest alkaline phosphatase (ALP) activity, emphasizing the crucial role of this group in enhancing enzyme interaction nih.gov.

Table 1: Influence of Ring A Substituents on Cytotoxicity

| Compound | Ring A Substituents (C-2, C-3) | Other Substituents (C-4) | Cytotoxicity (vs. Berberine) | Reference |

| Berberine | Methylenedioxy | - | High | scribd.com |

| Lincangenine | Two Methoxy groups | Hydroxyl | Lower | scribd.com |

Significance of the Quaternary Nitrogen in Pharmacological Profiles

The positive charge conferred by the quaternary nitrogen enhances the compound's water solubility researchgate.net. More importantly, this structural feature is a key determinant in the compound's ability to bind to DNA, often through intercalation or minor groove binding, which is a mechanism underlying many of its observed pharmacological effects, including its anticancer activity. The "C" ring of the berberine structure, which contains this quaternary ammonium (B1175870) group, is considered essential for its antibacterial activity. Furthermore, the quaternary nitrogen, along with methylenedioxy groups at C-2 and C-3, has been shown to play a vital role in enhancing the antiviral, antibacterial, and antifungal activities of protoberberine alkaloids. The reactivity of the iminium bond (C=N+) associated with the quaternary nitrogen is also crucial, as it is susceptible to nucleophilic attack, influencing interactions with biological targets.

Impact of Side Chain Modifications on Cellular Permeability and Efficacy

The inherent poor druggability of berberine, characterized by low oral bioavailability and limited cellular permeability, has prompted extensive research into structural modifications to improve its therapeutic potential. Modifications, particularly at the C-9 and C-13 positions, have proven to be effective strategies for enhancing cellular permeability and, consequently, efficacy.

A significant area of research has focused on introducing lipophilic side chains at the 9-O position. For instance, the design and synthesis of berberine derivatives with long alkyl chains branched by hydroxyl and methoxycarbonyl groups at the 9-O position have shown remarkable improvements. One such derivative, compound B10, demonstrated a 3.6-fold higher intracellular concentration in A549 lung cancer cells compared to unmodified berberine. This enhanced cellular uptake correlated with a substantial increase in anti-proliferation activity, with compound B10 exhibiting a 60-fold greater effect than berberine against A549 cells. This highlights that improved cell membrane permeability is a critical factor in boosting the antiproliferative activity of berberine derivatives.

Other side chain modifications have also yielded promising results:

9-Position Modifications: Large volume groups at the 9-position have been found to be beneficial for potency in inhibiting IFN-γ-induced IDO1 promoter activities, suggesting their role in cancer immunotherapy. Derivatives with aza-aromatic terminal groups at the 9-position showed higher affinity and specificity to G-quadruplex structures, which are important in anticancer activity. A chlorohexyl side chain at the 9-position (Ber8) led to strong interaction with telomeric G-quadruplexes, inducing cell cycle arrest, senescence, and DNA damage in cancer cells.

13-Position Modifications: The length of side chains at the 13-position also significantly influences DNA binding affinities. 13-arylalkyl derivatives have been synthesized and shown to be more potent than berberine in inducing cell cycle arrest and apoptosis in human colon cancer cell lines.

8-Position Modifications: While less frequently modified, the addition of alkyl or aryl chains to C-8 can lead to more potent antimicrobial activity.

Table 2: Impact of 9-O Position Side Chain Modifications on A549 Cell Activity and Permeability

| Compound | 9-O Position Modification | Intracellular Concentration (vs. Berberine) | Anti-proliferation Activity (vs. Berberine) | Reference |

| Berberine | - | 1x | 1x | |

| Compound B10 | Long alkyl chain branched by hydroxyl and methoxycarbonyl groups | 3.6x higher | 60x increased | |

| Compound Ber8 | Chlorohexyl group | Varied uptake efficiency | Significant growth inhibition (IC50 values) |

These findings underscore that strategic side chain modifications are a powerful approach to overcome pharmacokinetic limitations and enhance the therapeutic efficacy of 1-methoxyberberine and its related compounds.

Future Research Directions and Translational Perspectives for 1 Methoxyberberine

Discovery of Novel Molecular Targets and Mechanistic Pathways

A primary challenge and opportunity in 1-Methoxyberberine research is the identification of its specific molecular targets and the elucidation of its mechanistic pathways. While the parent compound, berberine (B55584), is known to interact with a multitude of targets, it is crucial to determine if 1-Methoxyberberine shares this polypharmacological profile, exhibits enhanced affinity for known targets, or engages novel biological molecules.

Future research should systematically screen 1-Methoxyberberine against a broad panel of receptors, enzymes, and signaling proteins. The well-documented targets of berberine serve as a logical starting point for these investigations. Berberine is known to modulate key cellular energy sensor AMP-activated protein kinase (AMPK), which plays a central role in regulating metabolism. scientificarchives.comresearchgate.netnih.gov It also influences lipid metabolism by affecting targets like proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). researchgate.net Furthermore, its effects are mediated through critical signaling pathways such as the PI3K/Akt and MAPK pathways. researchgate.netnih.gov

Investigating whether the C-1 methoxy (B1213986) group enhances or alters the interaction with these targets is a key research question. Comparative studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could quantify the binding affinities of both 1-Methoxyberberine and berberine to these targets. Moreover, unbiased screening approaches, such as target fishing and chemoproteomics, could uncover entirely new molecular targets for 1-Methoxyberberine, potentially revealing unique therapeutic applications.

| Target Category | Specific Target | Known Role in Berberine's Action | Potential Implication for 1-Methoxyberberine |

|---|---|---|---|

| Metabolic Regulation | AMP-activated protein kinase (AMPK) | Central regulator of cellular energy homeostasis; activation improves insulin (B600854) sensitivity. scientificarchives.comnih.govresearchgate.net | Enhanced or altered activation could lead to superior metabolic effects. |

| Lipid Metabolism | PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) | Reduces LDLR degradation, leading to lower LDL cholesterol. researchgate.net | Potentially stronger inhibition, offering better cholesterol-lowering activity. |

| Lipid Metabolism | LDLR (Low-Density Lipoprotein Receptor) | Upregulates its expression to increase clearance of LDL cholesterol. researchgate.net | Investigation of effects on LDLR stability and expression. |

| Cell Signaling | PI3K/Akt Pathway | Involved in insulin signaling and cell survival. researchgate.netnih.gov | Modulation of this pathway could impact insulin resistance and cell proliferation. |

| Cell Signaling | MAPK Pathway | Regulates cell proliferation, differentiation, and apoptosis. scientificarchives.com | Differential effects could translate to novel applications in cancer or inflammatory diseases. |

| Inflammation | NF-κB (Nuclear Factor kappa B) | Inhibition reduces the expression of pro-inflammatory cytokines. mdpi.com | Potentially more potent anti-inflammatory properties. |

| Neurodegeneration | BACE1 (Beta-secretase 1) | A key enzyme in the production of amyloid-β peptides in Alzheimer's disease. frontiersin.org | Could offer neuroprotective effects by inhibiting amyloidogenesis. |

Development of Advanced Synthetic Strategies for Enhanced Analogues

The future therapeutic success of 1-Methoxyberberine and related compounds hinges on the development of efficient and scalable synthetic methodologies. While berberine can be extracted from various plants, chemical synthesis provides the opportunity to create a diverse library of analogues with systematic structural modifications. nih.gov The goal is to improve pharmacological properties such as bioavailability, target specificity, and potency. nih.gov

Modern synthetic chemistry offers powerful tools to achieve this. Strategies such as palladium-catalyzed enolate arylation have been employed for the efficient synthesis of the protoberberine core. researchgate.net Future efforts should focus on modular approaches that allow for the easy introduction of various functional groups at different positions on the berberine scaffold, not just the C-1 position. For instance, integrating Rh(III)-catalyzed C-H functionalization could provide access to previously hard-to-make derivatives. escholarship.org

The development of microbial biosynthesis platforms, for example using engineered Saccharomyces cerevisiae, presents another innovative avenue. nih.gov Such platforms could be engineered to produce not only 1-Methoxyberberine but also other novel halogenated or functionalized derivatives, expanding the chemical diversity available for pharmacological screening. nih.gov A key objective is to generate a collection of analogues to establish clear structure-activity relationships (SAR), guiding the design of next-generation compounds with optimized therapeutic profiles.

| Synthetic Strategy | Description | Potential Advantage for Analogue Synthesis |

|---|---|---|

| Palladium-Catalyzed Enolate Arylation | A versatile method for forming the isoquinoline (B145761) core of berberine, achieving yields up to 50%. researchgate.net | Allows for the modular assembly of the core structure, enabling variation in the precursor components. |

| C-H Functionalization | Involves the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. escholarship.org | Enables late-stage modification of the berberine scaffold, allowing for rapid diversification of analogues. |

| Anionic Aza-6π-Electrocyclization | A powerful reaction for constructing the heterocyclic core of protoberberines. escholarship.org | Provides access to a range of derivatives and can reveal unexpected biological activities, such as AMPK inhibition. escholarship.org |

| Microbial Biosynthesis | Engineering microorganisms like yeast to produce berberine and its derivatives from simple sugars. nih.gov | Offers a sustainable and highly adaptable platform for producing novel and complex analogues that may be difficult to access via traditional synthesis. nih.gov |

| Molecular Simplification | Creating simplified analogues that retain the key pharmacophoric features but have lower molecular weight and easier synthetic access. nih.gov | Can lead to compounds with improved drug-like properties and potentially higher potency. nih.gov |

Exploration in Diverse Preclinical Disease Models

Translating the potential of 1-Methoxyberberine into clinical applications requires rigorous evaluation in a wide range of preclinical disease models. The extensive preclinical data available for berberine provides a roadmap for these investigations. Berberine has demonstrated efficacy in animal models of metabolic disorders, cardiovascular diseases, and neurological conditions. researchgate.netmdpi.comfrontiersin.org

Future studies should assess 1-Methoxyberberine in established models of:

Metabolic Diseases: High-fat diet-induced obesity, type 2 diabetes (e.g., streptozotocin-induced or db/db mice), and non-alcoholic fatty liver disease (NAFLD) models would be critical to determine if 1-Methoxyberberine offers superior control of glucose homeostasis, lipid profiles, and insulin resistance compared to berberine. mdpi.comfrontiersin.org

Cardiovascular Disease: Models of myocardial ischemia-reperfusion (I/R) injury and atherosclerosis are essential to evaluate its cardioprotective potential. nih.govnih.gov Key endpoints would include infarct size, cardiac function, and atherosclerotic plaque development. nih.gov

Inflammatory and Autoimmune Disorders: Given berberine's anti-inflammatory properties, models of inflammatory bowel disease or rheumatoid arthritis could reveal potent immunomodulatory effects.

Neurological Disorders: Animal models of Alzheimer's disease or Parkinson's disease could be used to explore potential neuroprotective activities. frontiersin.org

In each of these models, a head-to-head comparison with berberine would be invaluable to ascertain if the structural modification translates into a tangible therapeutic advantage.

| Disease Area | Preclinical Model | Key Outcomes Measured for Berberine | Rationale for 1-Methoxyberberine Testing |

|---|---|---|---|

| Metabolic Syndrome & Diabetes | High-fat diet-induced obese mice; db/db mice | Reduced body weight, improved glucose tolerance, decreased insulin resistance, lower lipid levels. researchgate.netfrontiersin.org | To assess for enhanced metabolic regulation and insulin sensitization. |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Diet-induced rodent models of NAFLD/NASH | Reduced liver steatosis, inflammation, and fibrosis; improved liver enzyme levels. frontiersin.org | To determine if it has superior efficacy in preventing or reversing liver damage. |

| Cardiovascular Disease | Rodent models of myocardial ischemia/reperfusion (I/R) injury | Reduced myocardial infarct size, decreased incidence of arrhythmia, improved cardiac function. nih.govnih.gov | To evaluate for enhanced cardioprotective effects. |

| Atherosclerosis | ApoE-/- or LDLR-/- mice on a high-fat diet | Reduced atherosclerotic plaque size and inflammation in the aorta. frontiersin.org | To investigate potential for more potent anti-atherosclerotic activity. |

| Neurodegenerative Disease | Animal models of Alzheimer's Disease (e.g., APP/PS1 mice) | Improved cognitive function, reduced amyloid-β plaque burden and neuroinflammation. frontiersin.org | To explore potential for enhanced neuroprotective and anti-amyloidogenic effects. |

Integration of Omics Technologies and Computational Modeling in Research

To accelerate the research and development of 1-Methoxyberberine, the integration of modern systems biology approaches is essential. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological effects of this compound, moving beyond a single-target, single-pathway paradigm. nih.gov

Transcriptomics (RNA-Seq) can reveal global changes in gene expression in cells or tissues treated with 1-Methoxyberberine, helping to identify affected pathways and generate new hypotheses about its mechanism of action.

Proteomics can identify changes in protein expression and post-translational modifications, offering direct insight into the functional consequences of drug treatment.

Metabolomics provides a snapshot of the metabolic state of a system, identifying which metabolic pathways are perturbed by 1-Methoxyberberine. nih.govresearchgate.net This is particularly relevant given the known effects of berberine on glucose and lipid metabolism. nih.gov

In parallel, computational modeling and in silico techniques can streamline the discovery process. Molecular docking studies can predict the binding affinity of 1-Methoxyberberine to a wide range of protein targets, helping to prioritize experimental validation. nih.govnih.gov Quantitative structure-activity relationship (QSAR) modeling can help in the rational design of new analogues with improved properties. Mathematical modeling of signaling pathways can simulate the dynamic effects of the compound on complex biological networks, providing insights that may not be apparent from static experiments alone. plos.org By combining these in silico and omics approaches, researchers can build a comprehensive, multi-layered understanding of 1-Methoxyberberine's pharmacology, significantly accelerating its path toward potential clinical translation.

| Technology | Application | Anticipated Outcome |

|---|---|---|

| Omics Technologies | ||

| Transcriptomics (e.g., RNA-Seq) | Analyze global gene expression changes in response to 1-Methoxyberberine treatment in relevant cell lines (e.g., hepatocytes, macrophages). | Identification of regulated genes and pathways, providing mechanistic hypotheses. |

| Proteomics | Quantify changes in the proteome and post-translational modifications after treatment. | Direct evidence of target engagement and downstream signaling effects. |

| Metabolomics | Profile changes in endogenous metabolites in plasma or tissues from preclinical models. nih.gov | Understanding of the compound's impact on systemic metabolism and identification of biomarkers of response. |

| Computational Modeling | ||

| Molecular Docking | Predict the binding mode and affinity of 1-Methoxyberberine to known and potential protein targets. nih.govnih.gov | Prioritization of targets for experimental validation and rational design of more potent analogues. |

| Network Pharmacology | Construct and analyze drug-target-disease networks to understand the compound's polypharmacology. nih.gov | A systems-level view of the compound's mechanism of action and potential for drug repositioning. |

| QSAR Modeling | Develop models that correlate chemical structure with biological activity across a series of analogues. | Guidance for the design of new derivatives with enhanced potency and selectivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.